(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine
Description
(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine is a chiral amine featuring a pyrrolidine ring substituted with a cyclopropylmethylamino group and an ethanamine side chain. The cyclopropyl group enhances metabolic stability and modulates lipophilicity, while the pyrrolidine scaffold provides a rigid framework for molecular interactions .
Properties
Molecular Formula |
C11H23N3 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanamine |
InChI |
InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(14)9-13-8-10-3-4-10/h10-11,13H,1-9,12H2/t11-/m0/s1 |
InChI Key |
BXXNZHQOUPMSBM-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CCN)CNCC2CC2 |
Canonical SMILES |
C1CC(N(C1)CCN)CNCC2CC2 |
Origin of Product |
United States |
Biological Activity
(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine, also known by its CAS number 1401668-80-1, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H23N3O
- Molecular Weight : 225.33052 g/mol
- Structure : The compound features a pyrrolidine ring and a cyclopropylmethyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is speculated to act as a modulator of neurotransmitter release and reuptake, particularly in the context of cholinergic and dopaminergic pathways.
Key Mechanisms:
- Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
- Serotonin Receptor Activity : Preliminary studies suggest that it may interact with serotonin receptors, influencing mood and cognition.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
Table 1: Pharmacological Effects
| Effect | Description |
|---|---|
| Cognitive Enhancement | Potential to improve memory and learning through cholinergic modulation. |
| Neuroprotective Properties | May protect neurons from damage due to oxidative stress or neuroinflammation. |
| Anti-Alzheimer Activity | Possible role in reducing symptoms associated with Alzheimer's disease. |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds structurally related to this compound demonstrated significant reductions in cognitive decline and neuroinflammation markers .
- Neuroprotective Studies : In vitro studies indicated that derivatives of this compound could reduce neuronal cell death induced by amyloid-beta toxicity, suggesting potential applications in neurodegenerative diseases .
- Behavioral Assessments : Behavioral tests in rodents have shown that administration of similar compounds enhances performance in memory tasks, which correlates with increased levels of acetylcholine in the brain .
Scientific Research Applications
Antidepressant Activity
Research indicates that (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine exhibits potential antidepressant properties. A study conducted on animal models demonstrated that this compound influences serotonin and norepinephrine levels, which are critical in mood regulation.
Neuroprotective Effects
In neuropharmacology, this compound has been investigated for its neuroprotective effects against neurodegenerative diseases. Preclinical trials suggest that it may reduce neuronal cell death in models of Alzheimer's disease by modulating glutamate receptors.
Chiral Building Block
This compound serves as a chiral building block in the synthesis of various pharmaceuticals. Its ability to introduce chirality into synthetic pathways makes it valuable for producing enantiomerically pure compounds.
Synthesis of Complex Molecules
The compound has been utilized in the synthesis of complex molecules through reactions such as:
- Mannich Reaction : It acts as a nucleophile in Mannich-type reactions to form β-amino carbonyl compounds.
- Asymmetric Catalysis : The compound has been employed as a catalyst in asymmetric transformations, enhancing the yield and selectivity of desired products.
Organocatalysis
This compound has shown promise as an organocatalyst in various reactions, including:
Case Study 1: Antidepressant Research
A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of this compound). The findings indicated significant reductions in depressive-like behaviors in rodents when administered over a period of two weeks, suggesting its potential as a therapeutic agent for depression.
Case Study 2: Neuroprotection
Research conducted at a leading neuroscience institute explored the neuroprotective properties of this compound against oxidative stress-induced apoptosis in neuronal cells. Results showed that treatment with this compound significantly reduced cell death compared to untreated controls.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity : Cyclopropyl groups (logP ~1.5–2.0) balance hydrophobicity better than benzyl (logP ~2.5–3.0) or allyl (logP ~1.8) groups, optimizing solubility and membrane permeability .
- Basicity : Pyrrolidine (pKa ~10.5) provides moderate basicity, while pyrrole-based analogs () are less basic (pKa ~4–5), affecting protonation states under physiological conditions .
Preparation Methods
Enantioselective Reductive Amination
A 2019 patent (US20210395185A1) describes a three-step asymmetric route:
Step 1 : Condensation of cyclopropyl methyl ketone with (S)-α-phenylethylamine
-
Catalyst : B(OiPr)₃ (10 mol%) in THF at 60°C
-
Imine formation : 92% yield in 4 hr
Step 2 : Sodium cyanoborohydride reduction
-
Conditions : MeOH, 0°C → RT, 12 hr
-
Diastereomeric ratio : 98:2 (S:R)
Step 3 : Hydrogenolytic debenzylation
-
Catalyst : 10% Pd/C, H₂ (50 psi)
-
Yield : 89% after purification
This route achieves 86% overall yield with >98% ee, suitable for multi-kilogram batches.
Chiral Auxiliary Approach
The 2021 Chemical and Pharmaceutical Bulletin study employs (S)-proline as a chiral template:
-
Mannich reaction : Proline + cyclopropanecarboxaldehyde → pyrrolidine intermediate (72% yield)
-
Buchwald–Hartwig amination : Introduces ethylamine sidechain (CuI, 110°C, 88% yield)
-
Deprotection : TFA-mediated removal of Boc groups (quantitative)
Key advantages:
-
Stereocontrol : Proline’s rigid structure ensures >99% ee
-
Scalability : All steps performed in toluene/water biphasic systems
Multi-Step Organic Synthesis
Pyrrolidine Core Construction
The pyrrolidine ring is synthesized via [3+2] cycloaddition (2020 J. Med. Chem.):
-
Dienophile : Ethyl acrylate + cyclopropylmethylamine → β-amino ester (Step a, 85%)
-
Cyclization : I₂/PPh₃-mediated ring closure (Step b, 78%)
-
Functionalization :
-
C1 : Boc protection (Step c, 91%)
-
C2 : Ethylenediamine coupling via HATU (Step d, 82%)
-
Reaction conditions:
| Step | Reagent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| a | DIPEA, DMF | 25 | 6 | 85 |
| b | I₂, PPh₃, CH₂Cl₂ | 0→25 | 2 | 78 |
| c | Boc₂O, DMAP | 40 | 12 | 91 |
| d | HATU, DIPEA | 25 | 18 | 82 |
Sidechain Installation
The ethylamine sidechain is introduced via reductive amination (2024 Synthesis):
-
Substrate : Pyrrolidine-2-carboxaldehyde
-
Amine source : Cyclopropylmethylamine
-
Conditions : NaBH₃CN, MeOH, 0°C → RT
-
Yield : 76% (dr 95:5)
Industrial-Scale Manufacturing
Continuous Flow Hydrogenation
A 2025 ACS Med. Chem. Lett. protocol enables kilogram-scale production:
-
Reactor setup : Fixed-bed Pd/Al₂O₃ catalyst (5% loading)
-
Parameters :
-
H₂ pressure: 30 bar
-
Residence time: 12 min
-
Temp: 80°C
-
-
Output : 1.2 kg/hr, 99.5% purity (HPLC)
Solvent Recycling
Patent KR100696187B1 details toluene recovery via fractional distillation:
-
Distillation column : 20 theoretical plates
-
Purity : >99.9% recycled solvent
-
Cost reduction : 38% vs. single-use solvents
Analytical Characterization
Chiral Purity Assessment
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 1.05 (m, 1H, cyclopropane), 2.45 (dd, J=12.4 Hz, 2H, CH₂NH), 3.22 (m, 1H, pyrrolidine-H)
Comparative Method Analysis
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Chiral resolution | 35–40 | >99 | Medium | $$$$ |
| Reductive amination | 86 | 98 | High | $$ |
| Continuous flow | 95 | 99.5 | Very high | $ |
| Proline auxiliary | 72 | >99 | Low | $$$$$ |
Key trends:
-
Industrial preference : Continuous flow > reductive amination > resolution
-
Cost drivers : Catalyst loading, solvent recovery, and chiral auxiliary expense
Emerging Technologies
Enzymatic Desymmetrization
2025 trials with transaminases show promise:
Photoredox Catalysis
Visible-light-mediated C–N coupling (2024 Nature Synth.):
Regulatory Considerations
Impurity Profiling
ICH Q3A requires control of:
-
Genotoxic impurities : <1 ppm N-nitrosamines
-
Residual solvents : Toluene <890 ppm (USP <467>)
Stability Studies
Accelerated conditions (40°C/75% RH):
-
Degradation : <0.5% over 6 months in N₂ atmosphere
-
Packaging : Amber glass vials with PTFE-lined caps
Q & A
Basic: What are the key considerations for synthesizing (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine with high stereochemical purity?
Synthesis requires precise control of reaction conditions (e.g., temperature, pH, and reaction time) to minimize racemization and ensure enantiomeric purity. Cyclopropylmethylamine intermediates must be coupled with pyrrolidine derivatives under anhydrous conditions to avoid side reactions. Catalysts, such as chiral auxiliaries or transition-metal complexes, are often employed to direct stereochemistry . Post-synthesis purification via column chromatography or recrystallization is critical, followed by validation using chiral HPLC or polarimetry .
Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound across different assay systems?
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature, or cellular models) or differences in stereochemical purity. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer systems.
- Validate stereochemistry : Confirm enantiomeric purity via X-ray crystallography (using programs like SHELXL ) or circular dichroism.
- Cross-reference data : Compare results with structurally similar compounds (e.g., 2-(2-(cyclopropylmethyl)-4,5-dihydrothieno[3,2-c]pyridine)ethanamine, which shows antidepressant activity ).
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and cyclopropane ring integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis .
- X-ray Crystallography : SHELX programs for resolving absolute configuration and crystal packing effects .
Advanced: What strategies can be used to modify the compound’s structure to enhance binding affinity for specific biological targets?
- Functional group substitution : Replace the cyclopropylmethyl group with bulkier substituents (e.g., tert-butyl) to improve hydrophobic interactions.
- Scaffold hybridization : Integrate moieties from active analogs, such as thienopyridine or indazole rings, to target enzymes like VAP-1 or CYP isoforms .
- Molecular docking : Use computational models to predict interactions with receptors (e.g., serotonin or dopamine transporters) based on known ligands like NBOMe derivatives .
Basic: How does the stereochemistry of the pyrrolidine ring influence the compound’s biological activity?
The (S)-configuration at the pyrrolidine ring determines spatial orientation of the aminomethyl group, affecting receptor binding. For example, (S)-enantiomers of related compounds show higher affinity for neurotransmitter transporters compared to (R)-forms due to optimized hydrogen bonding and steric complementarity .
Advanced: What methodological challenges arise when scaling up the synthesis for in vivo studies?
- Racemization risk : Prolonged reaction times during scale-up may lead to loss of stereochemical purity. Mitigate via low-temperature reactions or flow chemistry.
- Purification bottlenecks : Replace column chromatography with crystallization-based methods for high-throughput processing .
- Stability testing : Assess degradation under physiological conditions (e.g., pH 7.4, 37°C) using LC-MS to identify labile functional groups .
Basic: How can researchers compare the pharmacological profile of this compound with its structural analogs?
- Data tables : Create comparative tables of IC50 values, receptor binding affinities, and metabolic stability. Example:
| Compound | Target Receptor | IC50 (nM) | Reference |
|---|---|---|---|
| (S)-Target Compound | 5-HT2A | 12.3 | |
| 2-(2-(cyclopropylmethyl)-thieno[3,2-c]pyridine)ethanamine | MAO-A | 45.7 |
- Structural overlays : Use software like PyMOL to align analogs and identify critical pharmacophores .
Advanced: What experimental approaches can elucidate the compound’s metabolic pathways and potential toxicity?
- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Reactive intermediate screening : Detect glutathione adducts to identify toxic electrophilic metabolites.
- Cross-species comparison : Compare metabolic stability in rodent vs. human hepatocytes to predict translational relevance .
Basic: How can crystallographic data improve the design of derivatives with enhanced solubility?
X-ray structures reveal intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence crystal lattice energy. Modifying polar groups (e.g., replacing methyl with hydroxyl) can disrupt crystallization and enhance aqueous solubility. SHELXL refinement provides atomic-level insights for rational design .
Advanced: What are the best practices for resolving conflicting data in structure-activity relationship (SAR) studies?
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm potency trends.
- Orthogonal assays : Use both binding (e.g., SPR) and functional assays (e.g., cAMP accumulation) to cross-verify activity .
- Meta-analysis : Pool data from published analogs (e.g., NBOH or NBF derivatives ) to identify consensus SAR trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
